molecular formula C3H9NO2S B152785 Propane-1-sulfonamide CAS No. 24243-71-8

Propane-1-sulfonamide

Cat. No. B152785
CAS RN: 24243-71-8
M. Wt: 123.18 g/mol
InChI Key: DROIHSMGGKKIJT-UHFFFAOYSA-N
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Description

Propane-1-sulfonamide is a compound that is structurally related to sulfonamides, a class of compounds known for their various biological activities and applications in synthetic organic chemistry. Sulfonamides typically contain a sulfonamide group (-SO2NH2) and are characterized by their solvation effects, which can be influenced by the presence of hydrophobic or hydrophilic groups within the molecule .

Synthesis Analysis

The synthesis of compounds related to propane-1-sulfonamide involves various methods. For instance, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide has been reported using a dehydrative synthesis approach starting from corresponding alcohols and employing a MeSO2Cl/organic base system. This method allows for the avoidance of intermediate mesyl derivatives and results in the formation of vinylsulfones and vinylsulfonamides, which are useful in various chemical reactions . Additionally, hydroxyl propane sulfone, an important organic intermediate, can be synthesized from propenol through addition, acidification, and closed-ring reactions followed by decompressed distillation .

Molecular Structure Analysis

The molecular structure of compounds similar to propane-1-sulfonamide can be determined using techniques such as NMR spectroscopy and mass spectrometry. For example, the synthesized N,N-dimethyl-1-propene-1-sulfonamide exists as a mixture of E- and Z-isomers, with the E-isomer being more stable . The crystal and molecular structures of related γ-sultones have also been studied, revealing configurations and conformations that depend on the length of the alkyl substituent .

Chemical Reactions Analysis

Propane-1-sulfonamide and its derivatives participate in various chemical reactions. Vinylsulfones and vinylsulfonamides, for instance, are known for their biological activities and are used as active agents in 1,4-addition and electrocyclization reactions . Sulfur trioxide sulfodeprotonation is another reaction that has been studied, which involves the conversion of certain compounds into their sulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides and their derivatives are influenced by the presence of hydrophobic and hydrophilic components. For example, sulfonated poly(arylene ether sulfone)s containing different sizes of hydrophobic components have been synthesized, and their properties such as ion exchange capacity, proton conductivity, and water cluster formation have been analyzed . The solvation parameters of sulfonamides in co-solvent mixtures like 1-propanol and water have also been derived, indicating the importance of solvation effects on their properties .

Scientific Research Applications

Catalysis and Synthesis

Propane-1-sulfonamide and its derivatives exhibit versatile applications in the field of organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been identified as a novel and green catalyst for the formylation of alcohols and amines, showcasing its utility in mild formylation reactions under neat conditions at room temperature (Ghorbani‐Choghamarani & Akbaripanah, 2012). Additionally, propane-1-sulfonamide derivatives have been used for introducing sulfopropyl and/or sulfobutyl groups into heterocyclic molecules to enhance water solubility and confer anionic character, indicating its role in the synthesis of functionalized molecules with potential biological activity (Fadda et al., 2016).

Lithium-Ion Battery Technology

The additive properties of propane sultone derivatives in lithium-ion battery technology are significant. 1,3-Propane sultone additive has been studied for its ability to suppress decomposition of solvents with graphite electrodes, leading to improved electrochemical performances of cells. This additive is crucial for the formation of a solid electrolyte interphase on the surface of the graphite prior to solvent decomposition, enhancing lithium deposition suppression and lithium intercalation acceleration (Park et al., 2009). Furthermore, the use of 1,3-propane sultone in electrolytes as a protective additive for lithium-rich cathode materials has been shown to ensure complete electrode activation and provide higher reversible capacity and superior capacity retention in half-cells (Pires et al., 2015).

Polymer Functionalization

Polyhedral oligomeric silsesquioxane (POSS) with multifunctional sulfonamide groups has been synthesized via click chemistry. This synthesis demonstrates the capacity of propane-1-sulfonamide derivatives to functionalize the surface of silsesquioxanes, offering a simple and efficient route to a wide range of new structures. The synthesized compounds exhibit antibacterial activities, highlighting their potential in biomedical applications (Rahimifard et al., 2017).

Desulfurization Technology

Propane-1-sulfonamide derivatives also play a role in environmental science, particularly in desulfurization processes. A study investigating the use of a 1,2-dimethylimidazolium ionic liquid as an adsorbent to remove aromatic heterocyclic sulfur compounds from model fuels underscores the relevance of propane-1-sulfonamide derivatives in enhancing environmental protection measures (Cai et al., 2015).

Safety And Hazards

Propane-1-sulfonamide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIHSMGGKKIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392158
Record name Propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-1-sulfonamide

CAS RN

24243-71-8
Record name Propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1-sulphonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
ML Vazquez, N Kaila, JW Strohbach… - Journal of medicinal …, 2018 - ACS Publications
Janus kinases (JAKs) are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and …
Number of citations: 120 pubs.acs.org
J Ann, Y Ki, S Yoon, MS Kim, JU Lee, C Kim… - Bioorganic & medicinal …, 2016 - Elsevier
A series of 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide were investigated as hTRPV1 ligands. Systematic modification on the 2-…
Number of citations: 12 www.sciencedirect.com
R Hughes, RH Prager - Australian journal of chemistry, 1997 - CSIRO Publishing
… 3-Amino-2-hydroxy-N -(4nitrophenyl)propane-1-sulfonamide and 3-nitropropan-1-amine were found to be specific antagonists of GABA at the GABAB receptor. Substitution of the amino …
Number of citations: 4 www.publish.csiro.au
RK Mittapalli, S Vaidhyanathan, R Sane… - Journal of Pharmacology …, 2012 - ASPET
… Vemurafenib [N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide(PLX4032)] is a novel small-molecule BRAF inhibitor, recently …
Number of citations: 171 jpet.aspetjournals.org
SP Hong, Y Lee, NS Choi, KY Nam… - Bulletin of the Korean …, 2016 - Wiley Online Library
… Several BRAF inhibitors have an N-(2,4-difluorophenyl) propane-1-sulfonamide 1 functional … However, they did not introduce an N-(2,4-difluorophenyl)propane-1-sulfonamide functional …
Number of citations: 4 onlinelibrary.wiley.com
VI Dyachenko, LN Nikitin, SM Igumnov - Doklady Chemistry, 2018 - Springer
… )propane-1-sulfonamide 7a (Fig. 2) as a light brown thick oil. The yield was 98.9%. … ,6,7,7,7-tridecafluoroheptyloxy)propane-1-sulfonamide 7b in 99.1% yield. The reaction conditions we …
Number of citations: 3 link.springer.com
CD Pawar, SL Chavan, UD Pawar… - Journal of the …, 2019 - Wiley Online Library
A series of novel thiazol‐2‐yl substituted‐1‐sulfonamide derivatives were synthesized from anilines. This involved the coupling of sulfonyl chlorides with thiazol amine to obtain the final …
Number of citations: 20 onlinelibrary.wiley.com
JCC Ferreira, RPCL Sousa, MJMF Sousa… - Chemistry …, 2020 - mdpi.com
… of 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride with N 1 -(naphthalen-1-yl)propane-1,3-diamine hydrobromide or N-(3-(naphthalen-1-ylamino)propyl)propane-1-sulfonamide, …
Number of citations: 4 www.mdpi.com
M Juchum, B Pfaffenrot, P Klövekorn, R Selig… - European Journal of …, 2022 - Elsevier
… -6-carbonyl)-2,4-difluorophenyl) propane-1-sulfonamide (11) synthesis according to step e, … b]indole-6-carbonyl]phe-nyl]propane-1-sulfonamide (16) synthesis according to step f, yield …
Number of citations: 1 www.sciencedirect.com
CJ Brumsted, H Moorlag, RN Radinov, Y Ren… - WO, 2012
Number of citations: 2

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